Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine
Overview
Description
Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivative. Oxalic acid is a dicarboxylic acid with the formula C2H2O4, known for its strong acidic properties and ability to form complexes with metal ions . The piperazine derivative, 1-[4-(4-propan-2-ylphenoxy)butyl]piperazine, is a compound that features a piperazine ring substituted with a butyl chain and a propan-2-ylphenoxy group, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine involves multiple steps. The initial step typically includes the preparation of the piperazine derivative. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-(4-propan-2-ylphenoxy)butyl chloride under basic conditions. The resulting product is then reacted with oxalic acid to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxalic acid moiety can chelate metal ions, affecting metal-dependent biological processes. These interactions can lead to the modulation of signaling pathways and cellular functions, contributing to its biological effects .
Comparison with Similar Compounds
Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine can be compared with other similar compounds such as:
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid with applications in analytical chemistry.
Properties
IUPAC Name |
oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.C2H2O4/c1-15(2)16-5-7-17(8-6-16)20-14-4-3-11-19-12-9-18-10-13-19;3-1(4)2(5)6/h5-8,15,18H,3-4,9-14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRBKVPROGIMEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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